![molecular formula C14H10BrFO B1325430 2'-Bromo-2-(3-fluorophenyl)acetophenone CAS No. 898784-67-3](/img/structure/B1325430.png)
2'-Bromo-2-(3-fluorophenyl)acetophenone
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Overview
Description
2’-Bromo-2-(3-fluorophenyl)acetophenone is an organobromine compound . It has a molecular weight of 293.14 and appears as a yellow oil .
Molecular Structure Analysis
The molecular formula of 2’-Bromo-2-(3-fluorophenyl)acetophenone is C14H10BrFO . The InChI code is 1S/C14H10BrFO/c15-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(16)8-10/h1-8H,9H2 .Physical And Chemical Properties Analysis
2’-Bromo-2-(3-fluorophenyl)acetophenone is a yellow oil . Its melting point is between 27-34°C . The compound has a density of 1.574 g/mL at 25 °C .Scientific Research Applications
Organic Synthesis
“2’-Bromo-2-(3-fluorophenyl)acetophenone” can be used in organic synthesis as an intermediate for the formation of various derivatives. For example, bromoacetophenones are used in the formation of phenacyl derivatives which are important intermediates in organic chemistry .
Catalyst-Free Bromination
This compound may be used in catalyst-free bromination reactions, which are important for increasing the yield of brominated products. Such reactions are significant in the synthesis of various organic molecules .
Pharmaceutical Research
Bromoacetophenone derivatives are often used in pharmaceutical research as intermediates for drug synthesis. They can be involved in the synthesis of sulfonyl ureas, which are a class of antidiabetic drugs .
Educational Chemistry
In educational settings, such as junior college chemistry courses, bromoacetophenone derivatives can be used to teach students about organic synthesis and reaction optimization .
Analytical Chemistry
In analytical chemistry, these compounds can be used as standards or reagents in chromatographic analysis to determine the concentration of various substances .
Safety and Hazards
Mechanism of Action
- The bromination reaction of carbonyl compounds, including acetophenones, is a significant topic in organic chemistry .
- The rate-determining step for this reaction involves the enol form of the compound .
- Under acidic conditions, the acetophenone derivative protonates, leading to the formation of an enolate product .
Biochemical Pathways
Its potential applications in pharmaceuticals, pesticides, and other chemicals warrant exploration . . 🌟
properties
IUPAC Name |
1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(16)8-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRUUDGMKKHTDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642342 |
Source
|
Record name | 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromo-2-(3-fluorophenyl)acetophenone | |
CAS RN |
898784-67-3 |
Source
|
Record name | 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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